![molecular formula C8H8N2OS B14371094 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one CAS No. 90070-07-8](/img/structure/B14371094.png)
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is a heterocyclic compound that features a unique fusion of thieno and imidazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one typically involves the construction of the thieno[3,4-d]imidazole core followed by the introduction of the ethanone moiety. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidative cyclization of diaminomaleonitrile.
Dehydrogenation of imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact molecular pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Imidazol-4-yl)ethanone
- 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone
- 1-(1-Methyl-1H-imidazol-2-yl)ethan-1-one
Uniqueness
1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one is unique due to its fused thieno and imidazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological activities and industrial applications.
Propriétés
Numéro CAS |
90070-07-8 |
|---|---|
Formule moléculaire |
C8H8N2OS |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
1-(2-methylthieno[3,4-d]imidazol-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2OS/c1-5-9-7-3-12-4-8(7)10(5)6(2)11/h3-4H,1-2H3 |
Clé InChI |
CIPCFIMMVFHOQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CSC=C2N1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
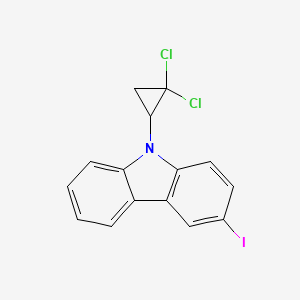
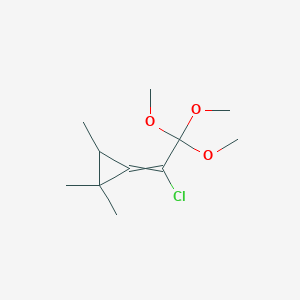
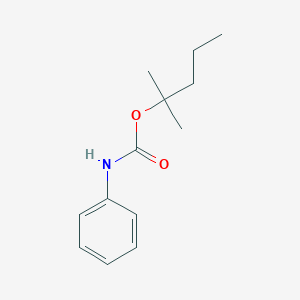
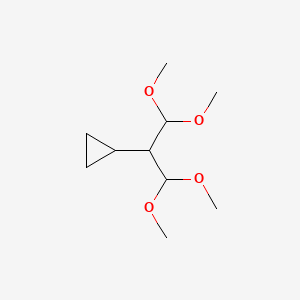
![1-([1,1'-Biphenyl]-4-yl)-4-butylpiperazine](/img/structure/B14371044.png)
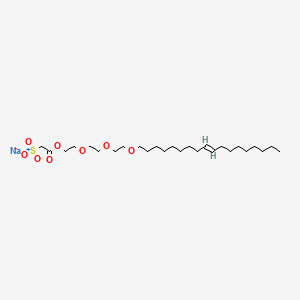
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
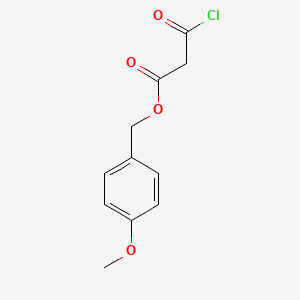
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
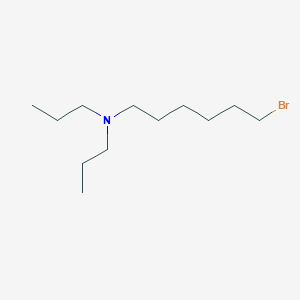
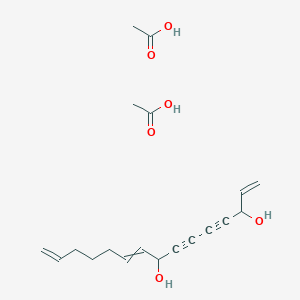
![1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine](/img/structure/B14371083.png)
